Cas no 2229641-62-5 (3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid)

3-(2-{(tert-Butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethyl and Boc-protected amine functionalities. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it useful in pharmaceutical and agrochemical applications. The Boc-protected amine allows for selective deprotection under mild acidic conditions, enabling further functionalization. The α,β-unsaturated carboxylic acid moiety provides reactivity for conjugate addition or polymerization. This compound is well-suited for constructing complex molecules, offering synthetic flexibility and compatibility with diverse reaction conditions. Its structural features make it a valuable building block for drug discovery and material science research.
3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid structure
2229641-62-5 structure
Product Name:3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid
CAS No:2229641-62-5
MF:C15H16F3NO4
MW:331.287055015564
CID:6283984
PubChem ID:165823564
Update Time:2025-10-31

3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid
    • 3-(2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid
    • EN300-1900028
    • 2229641-62-5
    • Inchi: 1S/C15H16F3NO4/c1-14(2,3)23-13(22)19-11-8-10(15(16,17)18)6-4-9(11)5-7-12(20)21/h4-8H,1-3H3,(H,19,22)(H,20,21)/b7-5+
    • InChI Key: WRTPBUHJQVKGNL-FNORWQNLSA-N
    • SMILES: FC(C1C=CC(/C=C/C(=O)O)=C(C=1)NC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 331.10314248g/mol
  • Monoisotopic Mass: 331.10314248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.6Ų

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3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid Related Literature

Additional information on 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid

Introduction to 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid (CAS No. 2229641-62-5)

3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid, identified by the CAS number 2229641-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both amide and carboxylic acid functional groups, which are pivotal in designing biologically active molecules. The structural motif of this compound, featuring a prop-2-enoic acid backbone coupled with a trifluoromethyl-substituted aromatic ring, positions it as a promising candidate for further exploration in drug discovery and material science applications.

The trifluoromethyl group, a key structural feature of this molecule, is renowned for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This feature has been extensively studied in medicinal chemistry, leading to its incorporation in numerous marketed drugs and investigational compounds. The presence of the (tert-butoxy)carbonylamino moiety further underscores the compound's potential utility as an intermediate in peptide synthesis or as a precursor for more complex derivatives. Such functionalities are often employed to stabilize reactive intermediates and facilitate selective modifications during synthetic pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage advanced chemical scaffolds. The 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid structure exemplifies the synergy between computational chemistry and experimental synthesis, enabling the rapid identification and optimization of bioactive molecules. Computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. These predictions are based on its structural alignment with known pharmacophores and the modulating effects of the trifluoromethyl group on electronic properties.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. The aromatic ring in 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid, particularly when substituted with electron-withdrawing groups like trifluoromethyl, can significantly influence the molecule's interactions with biological targets. Such modifications are critical for achieving high selectivity and efficacy. Additionally, the carboxylic acid functionality provides a versatile handle for further derivatization, allowing chemists to explore diverse chemical space without compromising the core pharmacophoric elements.

Recent advancements in synthetic methodologies have made it possible to construct complex molecular architectures with greater precision and efficiency. The synthesis of 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid exemplifies these improvements, where modern catalytic systems and protective group strategies enable the assembly of multifunctional intermediates under mild conditions. This approach not only reduces synthetic costs but also minimizes unwanted side reactions, leading to higher yields and purities of the final product.

The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and specialty materials. For instance, derivatives of this molecule could serve as precursors for novel pesticides or polymer additives that exhibit enhanced performance characteristics. The trifluoromethyl group, in particular, is known to impart desirable physical properties such as increased lipophilicity and thermal stability, making it valuable in material science applications.

In conclusion, 3-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)prop-2-enoic acid (CAS No. 2229641-62-5) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and industrial applications. Its unique structural features—combining an amide linkage with a trifluoromethyl-substituted aromatic system—position it as a versatile building block for developing next-generation therapeutics and functional materials. As research continues to uncover new methodologies for molecular construction and characterization, compounds like this one will undoubtedly play an increasingly pivotal role in advancing scientific innovation.

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